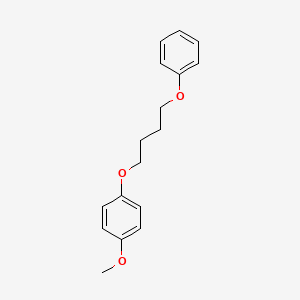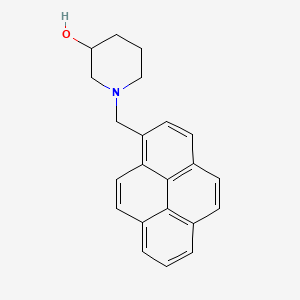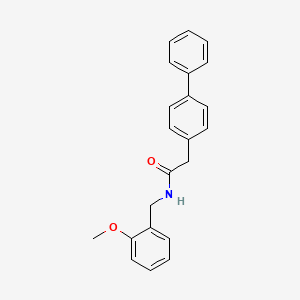
1-methoxy-4-(4-phenoxybutoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methoxy-4-(4-phenoxybutoxy)benzene, also known as PBMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PBMB belongs to the class of alkylphenols, which are widely used in the synthesis of surfactants, resins, and polymers.
科学研究应用
1-methoxy-4-(4-phenoxybutoxy)benzene has been extensively studied in various scientific fields due to its unique properties. It has been shown to have potential applications in the development of surfactants, resins, and polymers. 1-methoxy-4-(4-phenoxybutoxy)benzene has also been used as a building block in the synthesis of other compounds, such as dendrimers and nanoparticles. Additionally, 1-methoxy-4-(4-phenoxybutoxy)benzene has been studied for its potential use in drug delivery systems due to its ability to interact with cell membranes.
作用机制
1-methoxy-4-(4-phenoxybutoxy)benzene is believed to interact with cell membranes by inserting itself into the lipid bilayer. This interaction can lead to changes in membrane fluidity and permeability, which can affect cellular processes. 1-methoxy-4-(4-phenoxybutoxy)benzene has also been shown to affect the function of ion channels and transporters, which can have downstream effects on cellular signaling and metabolism.
Biochemical and Physiological Effects
1-methoxy-4-(4-phenoxybutoxy)benzene has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the function of various enzymes and receptors, including cytochrome P450 enzymes and G protein-coupled receptors. 1-methoxy-4-(4-phenoxybutoxy)benzene has also been shown to have estrogenic activity, which can affect reproductive health. Additionally, 1-methoxy-4-(4-phenoxybutoxy)benzene has been shown to have neurotoxic effects, which can affect cognitive function.
实验室实验的优点和局限性
1-methoxy-4-(4-phenoxybutoxy)benzene has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has a unique structure that allows it to interact with cell membranes in a specific way. However, 1-methoxy-4-(4-phenoxybutoxy)benzene also has some limitations. It can be difficult to work with due to its hydrophobic nature, which can make it difficult to dissolve in aqueous solutions. Additionally, 1-methoxy-4-(4-phenoxybutoxy)benzene can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 1-methoxy-4-(4-phenoxybutoxy)benzene. One area of interest is the development of 1-methoxy-4-(4-phenoxybutoxy)benzene-based drug delivery systems. 1-methoxy-4-(4-phenoxybutoxy)benzene has been shown to interact with cell membranes in a specific way, which could make it a useful component in drug delivery systems. Another area of interest is the study of 1-methoxy-4-(4-phenoxybutoxy)benzene's effects on cellular signaling pathways. 1-methoxy-4-(4-phenoxybutoxy)benzene has been shown to affect the function of ion channels and transporters, which could have downstream effects on cellular signaling and metabolism. Finally, the development of new synthesis methods for 1-methoxy-4-(4-phenoxybutoxy)benzene could lead to improved yield and purity, making it a more viable compound for scientific research.
合成方法
1-methoxy-4-(4-phenoxybutoxy)benzene can be synthesized through a multistep process involving the reaction of 4-phenoxybutanol with 4-bromomethylphenol. The resulting intermediate is then reacted with sodium methoxide to yield 1-methoxy-4-(4-phenoxybutoxy)benzene. The synthesis of 1-methoxy-4-(4-phenoxybutoxy)benzene has been optimized to improve yield and purity, making it a viable compound for scientific research.
属性
IUPAC Name |
1-methoxy-4-(4-phenoxybutoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-18-15-9-11-17(12-10-15)20-14-6-5-13-19-16-7-3-2-4-8-16/h2-4,7-12H,5-6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCGPYYJJZFVBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4977148.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(3-fluorobenzyl)-3-isoxazolecarboxamide](/img/structure/B4977149.png)
![N-isopropyl-1'-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B4977163.png)
![3'-{[(4-ethoxyphenyl)amino]carbonyl}-4-biphenylyl acetate](/img/structure/B4977168.png)


![N-(3-chlorophenyl)-2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-methylbutanamide](/img/structure/B4977186.png)
![ethyl N,N-bis[(diethoxyphosphoryl)methyl]glycinate](/img/structure/B4977195.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4977200.png)
![2-[2-oxo-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propyl]phenyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate](/img/structure/B4977208.png)
![4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-piperazinone](/img/structure/B4977221.png)
![(1,3-benzodioxol-5-ylmethyl)[3-(benzyloxy)-4-methoxybenzyl]amine oxalate](/img/structure/B4977232.png)
![ethyl 3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4977240.png)
